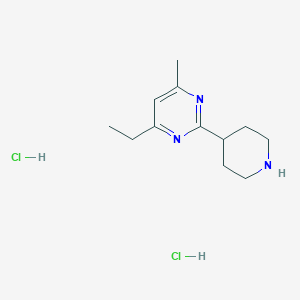

![molecular formula C19H24N4O B2551059 N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896831-55-3](/img/structure/B2551059.png)

N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

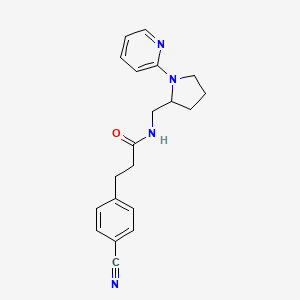

The compound "N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class. This class of compounds has been extensively studied for various biological activities, including anti-inflammatory, anti-cancer, and as antagonists for the human A3 adenosine receptor (hA3 AR) . The structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to significantly affect their biological properties and selectivity towards different receptors.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of various reagents, such as diamino pyrazoles with β-bifunctional reagents , or through cyclization reactions as seen with the synthesis of triazolo[1,5-a]pyrimidines . The introduction of different substituents at various positions on the pyrazolo[1,5-a]pyrimidine core is a common strategy to modulate the compound's properties and enhance its biological activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a bicyclic scaffold that can accommodate various substituents. These modifications can lead to the formation of stable crystal structures through hydrogen bonding and π-stacking interactions, as observed in the crystal structure of related compounds . The presence of substituents like methoxyethyl and propyl groups in the compound of interest would likely influence its molecular conformation and potentially its interaction with biological targets.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including chlorination, aminisation, and condensation to form new compounds with different substituents . These reactions are crucial for the synthesis of derivatives with specific biological activities and for the exploration of structure-activity relationships.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the core structure. The introduction of lipophilic groups can affect the compound's affinity and selectivity for certain receptors . The crystal structure analysis provides insights into the compound's solid-state properties, which are important for its formulation and biological application .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Derivatives of pyrazolo[1,5-a]pyrimidin have been synthesized for their potential biological activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized as key intermediates for producing substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines. These compounds have shown cytotoxic effects against human breast and liver carcinoma cell lines, suggesting potential antitumor applications. Additionally, some derivatives exhibited antimicrobial activity, indicating their potential in developing new antimicrobial agents (Riyadh, 2011).

Chemical Synthesis and Characterization

Research into the chemical synthesis and characterization of related compounds includes studies on the hydrogenolysis of 1-aminopyrazoles leading to primary and secondary alkylamines. These chemical transformations reveal the versatility of pyrazolo[1,5-a]pyrimidin derivatives in synthetic organic chemistry, showcasing their potential for generating a wide array of chemical entities (Adembri et al., 1992).

Antagonistic Activities

Derivatives have been designed as antagonists for human A3 adenosine receptors, showing low nanomolar affinity and high selectivity. These findings suggest the potential of these compounds in therapeutic applications targeting the A3 adenosine receptor, including neuroprotective effects against oxaliplatin-induced apoptosis in rat astrocyte cell cultures (Squarcialupi et al., 2013).

Corrosion Inhibition

Pyrazolo[1,5-a]pyrimidin derivatives have also been investigated for their corrosion inhibition properties. Specifically, bipyrazolic compounds have demonstrated efficiency in inhibiting the corrosion of pure iron in acidic media. These studies highlight the potential application of these compounds in protecting metals from corrosion, which is crucial for industrial processes (Chetouani et al., 2005).

Fluorophore Development

Research on 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for preparing functional fluorophores demonstrates the utility of these compounds in developing new materials with significant fluorescence properties. Such fluorophores could be used as probes in biological and environmental sensing applications, highlighting the versatility of pyrazolo[1,5-a]pyrimidin derivatives in material science (Castillo et al., 2018).

Mecanismo De Acción

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-4-8-16-13-17(20-11-12-24-3)23-19(21-16)18(14(2)22-23)15-9-6-5-7-10-15/h5-7,9-10,13,20H,4,8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMKXTTXNFUIJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=NN2C(=C1)NCCOC)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)

![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)

![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2550988.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)